![molecular formula C29H56O6 B12536936 (3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol CAS No. 669773-98-2](/img/structure/B12536936.png)
(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiroacetals, which are known for their stability and interesting chemical properties. The presence of multiple ether linkages and hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol typically involves the reaction of decyl alcohol with a suitable spiroacetal precursor under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which then cyclize to form the spiroacetal structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to accelerate the reaction. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various spiroacetal derivatives, ketones, aldehydes, and substituted ethers. These products can be further utilized in different chemical processes and applications .
Aplicaciones Científicas De Investigación
(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of (3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The spiroacetal structure provides stability and resistance to enzymatic degradation, making it an effective compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- (3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane
Uniqueness
Compared to similar compounds, (3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol stands out due to its longer alkyl chains, which enhance its hydrophobic properties and make it more suitable for applications requiring non-polar characteristics. Its unique structure also provides greater stability and resistance to chemical and enzymatic degradation .
Propiedades
Número CAS |
669773-98-2 |
|---|---|
Fórmula molecular |
C29H56O6 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
[3,9-didecyl-3-(hydroxymethyl)-1,5,7,11-tetraoxaspiro[5.5]undecan-9-yl]methanol |
InChI |
InChI=1S/C29H56O6/c1-3-5-7-9-11-13-15-17-19-27(21-30)23-32-29(33-24-27)34-25-28(22-31,26-35-29)20-18-16-14-12-10-8-6-4-2/h30-31H,3-26H2,1-2H3 |
Clave InChI |
RRMDRGURLMGMET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(COC2(OC1)OCC(CO2)(CCCCCCCCCC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)

![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
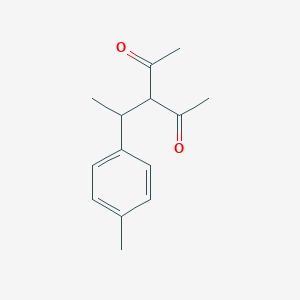
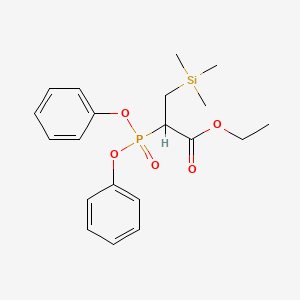
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
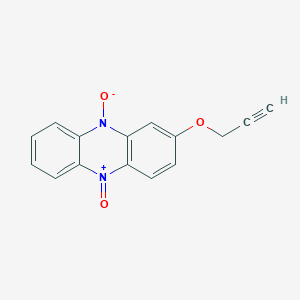

![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
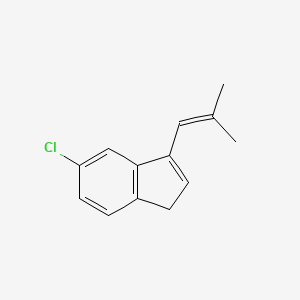
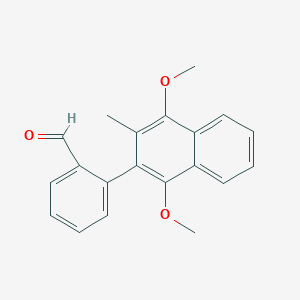
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
